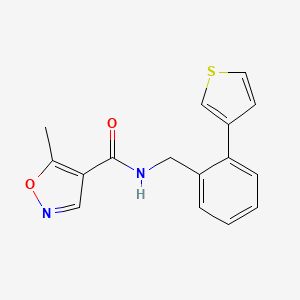

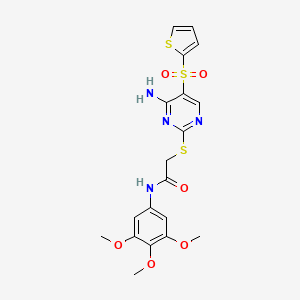

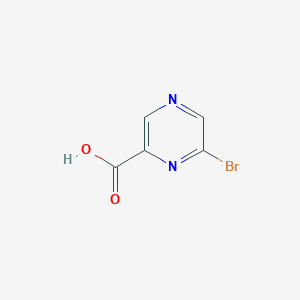

N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide” is a chemical compound that belongs to the class of 1,3,4-thiadiazoles . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

科学的研究の応用

Antimicrobial Agents

1,3,4-thiadiazole derivatives, including “N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide”, have been synthesized and evaluated as potent antimicrobial agents . They have been tested against various bacteria such as E. coli, B. mycoides, and fungi like C. albicans .

Antifungal Activities

The in vitro antifungal activities of 1,3,4-thiadiazole compounds have been evaluated against various fungi such as G. zeae, Botryosphaeria dothidea (B. dothidea), Phomopsis sp., P. infestans, and Thanatephorus cucumeris (T. cucumeris) .

Cytotoxic Effects

Compounds of 1,3,4-thiadiazole have been evaluated for their cytotoxic effects on various cell lines. For instance, they have been tested on K562 CML and other leukemia cell lines (Jurkat and MT-2) and the HeLa human cervical carcinoma cell line .

Synthesis of New Polymers

1,3,4-thiadiazole compounds have been used in the synthesis of new polymers. These polymers exhibit high activity to control the growth of pathogenic bacteria (S. aureus, B. subtilis, E. coli, and P. aeruginosa), and unicellular fungi (C. albicans) .

Film Dressings

1,3,4-thiadiazole modified chitosan has been used in the formation of film dressings. These dressings have transparency, uniformity, homogeneity, elasticity, and non-irritation pH values for skin within the normal range .

Release Study from Film Dressings

The release percentages of 1,3,4-thiadiazole modified chitosan from film dressings have been studied. The release percentages varied according to film dressing formulation .

将来の方向性

The future directions for research on “N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide” and similar compounds could include further exploration of their biological activities and potential applications in medicine. Given their wide range of biological activities, these compounds could be promising candidates for the development of new therapeutic agents .

作用機序

Target of Action

Similar 1,3,4-thiadiazole derivatives have been found to exhibit significant antibacterial and antioxidant activities . This suggests that the compound may interact with bacterial proteins or enzymes, as well as reactive oxygen species in the body.

Mode of Action

It is known that 1,3,4-thiadiazole ring is a very weak base due to the inductive effect of the s and possesses relatively high aromaticity . It is relatively stable in aqueous acid solutions but can undergo ring cleavage with an aqueous base . This stability and reactivity could play a role in its interaction with its targets.

Biochemical Pathways

Similar compounds have been found to inhibit the interleukin-6 (il-6)/jak/stat3 pathway , which plays a crucial role in immune response and inflammation.

Pharmacokinetics

The compound’s molecular weight of 233294 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Similar compounds have demonstrated significant antibacterial and antioxidant activities . This suggests that the compound may have a protective effect against bacterial infections and oxidative stress.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide. For instance, the 1,3,4-thiadiazole ring is stable in aqueous acid solutions but can undergo ring cleavage with an aqueous base . Therefore, the compound’s activity may be affected by the pH of its environment.

特性

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c1-2-7-11-12-9(15-7)10-8(13)6-4-3-5-14-6/h3-5H,2H2,1H3,(H,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQHKLRASOLBSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

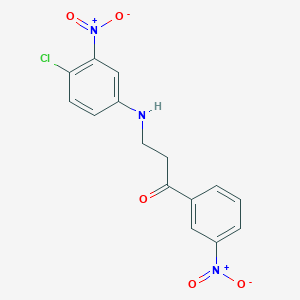

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenyl)acetate](/img/structure/B2741328.png)

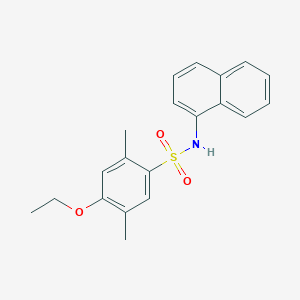

![4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,2-dimethylpropanoate](/img/structure/B2741330.png)

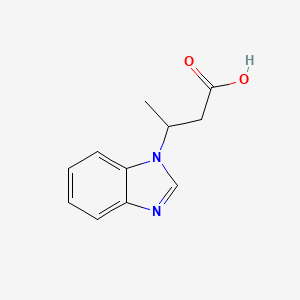

![1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)cyclobutan-1-amine;dihydrochloride](/img/structure/B2741332.png)

![1-benzyl-3-[(4-chlorophenyl)sulfanyl]-4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2741337.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2741342.png)

![3,5-dimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2741347.png)